molecular formula C26H31NO3 B026484 3,5-Dibenzyloxy terbutalline CAS No. 28924-25-6

3,5-Dibenzyloxy terbutalline

Cat. No. B026484
CAS RN: 28924-25-6
M. Wt: 405.5 g/mol
InChI Key: QFBOZEACKUKEBR-UHFFFAOYSA-N
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Description

3,5-Dibenzyloxy terbutalline, also known as 3,5-DBOT, is a synthetic compound that is used in a variety of scientific research applications. It is a versatile molecule with a wide range of biochemical and physiological effects, making it an attractive option for use in laboratory experiments.

Scientific Research Applications

Analytical Methods in Pharmacological Research

  • Antioxidant Activity Determination Methods : A review of various tests for determining antioxidant activity, which might be relevant for studying the pharmacological effects of compounds like 3,5-Dibenzyloxy terbutaline. These tests include ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and others based on spectrophotometry and could be applicable for assessing the compound's antioxidant potential (Munteanu & Apetrei, 2021).

Terbutaline and Related Research

  • Clinical Use of Terbutaline in Preterm Labor : A literature review on the use of terbutaline sulfate, a beta-mimetic, for arresting or preventing premature labor, highlighting its widespread prescription and safety and effectiveness concerns raised by the FDA (Lam et al., 1998).
  • Terbutaline and Autism Spectrum Disorders : Research examining the relationship between beta-agonist drugs like terbutaline and autism, concluding that exposure to beta-agonist drugs during pregnancy does not increase the risk of Autism Spectrum Disorder, which could inform safety profiles of related compounds (Elliott & Morrison, 2013).

Broader Scientific Applications

  • Gallic Acid's Anti-inflammatory Properties : While not directly related to 3,5-Dibenzyloxy terbutaline, research on gallic acid's pharmacological activities and molecular mechanisms in inflammatory diseases could offer insights into potential anti-inflammatory research avenues for similar compounds (Bai et al., 2020).

Mechanism of Action

Target of Action

Terbutaline 3,5-Dibenzyl Ether, also known as 3,5-Dibenzyloxy terbutalline, is a derivative of Terbutaline . Terbutaline is a selective beta-2 adrenergic agonist . The primary targets of this compound are the beta-2 adrenergic receptors located in bronchial, vascular, and uterine smooth muscle .

Mode of Action

The compound acts on the beta-2 receptors, stimulating the production of cyclic adenosine monophosphate (cAMP) by activating the enzyme adenyl cyclase . This increase in cAMP leads to a decrease in intracellular calcium, which activates protein kinase A and inactivates myosin light-chain kinase . This results in the relaxation of smooth muscle cells .

Biochemical Pathways

The activation of beta-2 adrenergic receptors by Terbutaline 3,5-Dibenzyl Ether leads to a cascade of biochemical reactions. The increase in cAMP levels triggers a series of downstream effects, including the activation of protein kinase A and the inactivation of myosin light-chain kinase . This ultimately leads to the relaxation of smooth muscle cells, particularly in the bronchial, vascular, and uterine tissues .

Pharmacokinetics

The pharmacokinetics of Terbutaline, the parent compound of Terbutaline 3,5-Dibenzyl Ether, has been studied extensively. It has been found that oral administration of Terbutaline results in a linear relationship between plasma concentration and the administered dose . The systemic availability is higher with inhaled administration compared to the oral route . The primary route of excretion in chronic kidney disease patients is reported to be nonrenal .

Result of Action

The primary result of the action of Terbutaline 3,5-Dibenzyl Ether is the relaxation of smooth muscle cells in the bronchial, vascular, and uterine tissues . This leads to the prevention and reversal of bronchospasm in patients with asthma and reversible bronchospasm associated with bronchitis and emphysema .

Action Environment

The action of Terbutaline 3,5-Dibenzyl Ether can be influenced by various environmental factors. For instance, the pharmacokinetics of Terbutaline is altered in conditions of renal failure and premature labor . Moreover, a diurnal variation in the pharmacokinetics of Terbutaline has been observed .

Safety and Hazards

3,5-Dibenzyloxy terbutalline is intended for R&D use only and is not advised for medicinal, household, or other uses . In case of fire, suitable extinguishing media include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

Future Directions

3,5-Dibenzyloxy terbutalline continues to be a subject of interest in scientific research . Its unique properties make it a valuable tool for exploring various biological processes. Future research may focus on its potential applications in drug development and medical studies.

properties

IUPAC Name

1-[3,5-bis(phenylmethoxy)phenyl]-2-(tert-butylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO3/c1-26(2,3)27-17-25(28)22-14-23(29-18-20-10-6-4-7-11-20)16-24(15-22)30-19-21-12-8-5-9-13-21/h4-16,25,27-28H,17-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBOZEACKUKEBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30614073
Record name 1-[3,5-Bis(benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30614073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28924-25-6
Record name 1-[3,5-Bis(benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30614073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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